3-Hydroxy-11-ursen-28,13-olide
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Overview
Description
3-Hydroxy-11-ursen-28,13-olide is a triterpenoid compound with the molecular formula C30H46O3 and a molecular weight of 454.68 g/mol . It is known for its presence in various plant species and exhibits a range of biological activities, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxy-11-ursen-28,13-olide are human ovarian cancer cells (A2780) and human hepatoma cells . These cells play a crucial role in the progression of ovarian cancer and liver cancer, respectively.
Mode of Action
This compound interacts with its targets by exhibiting antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cells .
Pharmacokinetics
It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the proliferation of ovarian cancer cells and a protective effect against injury in hepatoma cells .
Action Environment
The compound should be stored at 2-8℃, protected from air and light .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-11-ursen-28,13-olide is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound exhibits weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-11-ursen-28,13-olide typically involves the extraction from natural sources such as the leaves of Eucalyptus viminalis . The compound can be isolated using chromatographic techniques, including column chromatography. The reaction conditions for its synthesis often involve the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through large-scale extraction and purification processes, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-11-ursen-28,13-olide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated triterpenoids .
Scientific Research Applications
3-Hydroxy-11-ursen-28,13-olide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3β-Hydroxyurs-11-en-28,13-olide: Exhibits similar cytoprotective and antiproliferative activities.
Ehretiolide: Another triterpenoid with comparable biological activities.
Uniqueness
3-Hydroxy-11-ursen-28,13-olide stands out due to its potent concentration-independent cytoprotective effect and its specific antiproliferative activity against certain cancer cell lines . Its unique structure and functional groups contribute to its distinct biological properties.
Properties
CAS No. |
35959-05-8 |
---|---|
Molecular Formula |
C30H46O3 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1 |
InChI Key |
UVBLDLGZDSGCSN-MWOWFCOASA-N |
SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?
A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that this compound exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.
Q2: Where has this compound been identified in nature?
A2: this compound has been isolated from the following plant sources:
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